Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C17H21NO2S and a molecular weight of 303.42 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically involves the reaction of 2-amino-4-(4-propylphenyl)thiophene-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include heating under reflux and the use of dehydrating agents to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino group and the thiophene ring can participate in substitution reactions, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another thiophene derivative with distinct applications in antimicrobial and anticancer research.
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-4-5-12-6-8-13(9-7-12)14-10-21-16(18)15(14)17(19)20-11(2)3/h6-11H,4-5,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMKCZPOLUMYKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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